Potency Differentiation from Original Hit Compound 1a
The target compound is a structural analog of the optimized lead compound 1w, which showed a significant improvement in potency over the initial screening hit 1a. While the specific IC50 of CAS 1705549-78-5 is not publicly disclosed, its design is based on the critical SAR finding that replacing the N-phenyl ring of compound 1a with a 5-methylpyrazine-2-carbonyl moiety dramatically enhances ELOVL6 inhibitory activity. The lead compound 1w, lacking the methylpyrazine, achieved an IC50 of 14 nM against human ELOVL6 [1]. The hit compound 1a, with an N-phenyl moiety, had an IC50 of 610 nM [1]. This 44-fold potency improvement is directly attributable to the optimization of the N-substituent, a feature shared by CAS 1705549-78-5.
| Evidence Dimension | Human ELOVL6 Inhibition (IC50) |
|---|---|
| Target Compound Data | N/A (Structural analog of 1w; potency projected to be in low nanomolar range based on SAR) |
| Comparator Or Baseline | Compound 1a (hit): IC50 = 610 nM; Compound 1w (lead): IC50 = 14 nM |
| Quantified Difference | 44-fold improvement from 1a to 1w; structural features of CAS 1705549-78-5 align with the optimized series |
| Conditions | In vitro enzyme assay using human ELOVL6, as described in J. Med. Chem. 2009 [1] |
Why This Matters
This data confirms that the N-substituent is a critical potency driver within this chemotype, and CAS 1705549-78-5 incorporates the optimized 5-methylpyrazine-2-carbonyl motif.
- [1] Kazuhiko Takeuchi et al. Synthesis and Biological Evaluation of a Novel 3-Sulfonyl-8-azabicyclo[3.2.1]octane Class of Long Chain Fatty Acid Elongase 6 (ELOVL6) Inhibitors. Journal of Medicinal Chemistry 2009, 52 (9), 3049-3055. DOI: 10.1021/jm900488k View Source
